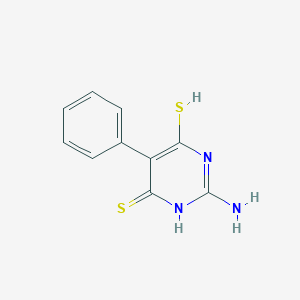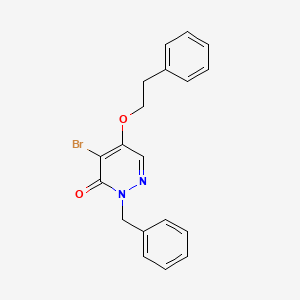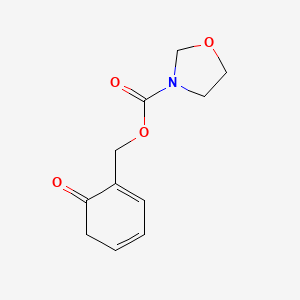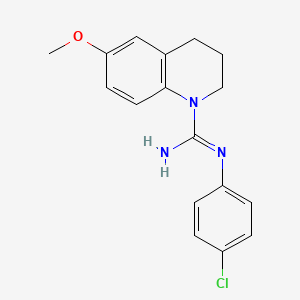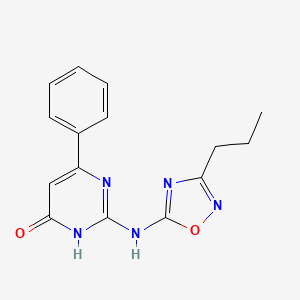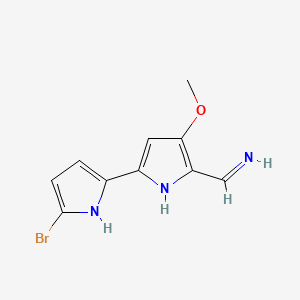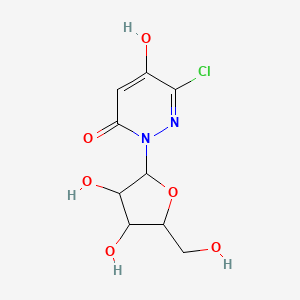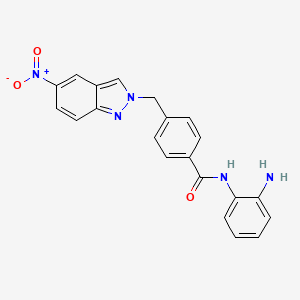
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with chloro, phenyl, and trifluoromethyl groups, along with an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide typically involves the condensation of 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the quinoxaline core.
N-(3-Chloro-2-phenylquinoxalin-5-yl)acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the quinoxaline core, which confer distinct chemical and biological properties. These features make it particularly valuable in research applications where specific interactions and effects are desired.
Eigenschaften
CAS-Nummer |
185308-29-6 |
|---|---|
Molekularformel |
C17H11ClF3N3O |
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
N-[3-chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O/c1-9(25)22-14-11(17(19,20)21)7-8-12-15(14)24-16(18)13(23-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,22,25) |
InChI-Schlüssel |
KSKNMXUCHCSZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC2=C1N=C(C(=N2)C3=CC=CC=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



